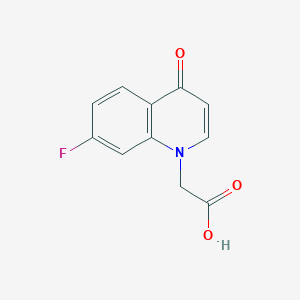
2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. The presence of a fluorine atom and a carboxylic acid group in the structure suggests potential biological activity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the acetic acid side chain: This can be done through a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Aminoquinoline, thioquinoline, and alkoxyquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is likely related to its ability to interact with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The fluorine atom enhances the compound’s binding affinity to these enzymes, leading to the inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic.
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity.
Uniqueness
2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to its specific structural features, such as the acetic acid side chain, which may confer distinct biological properties compared to other fluoroquinolones.
Eigenschaften
Molekularformel |
C11H8FNO3 |
|---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
2-(7-fluoro-4-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C11H8FNO3/c12-7-1-2-8-9(5-7)13(6-11(15)16)4-3-10(8)14/h1-5H,6H2,(H,15,16) |
InChI-Schlüssel |
AZMOBEPGPUWPCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)N(C=CC2=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




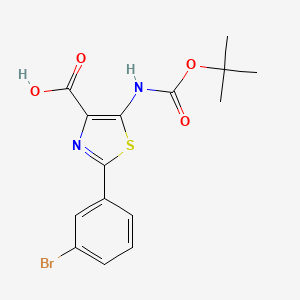

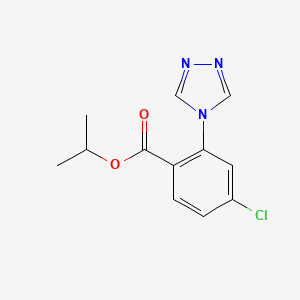
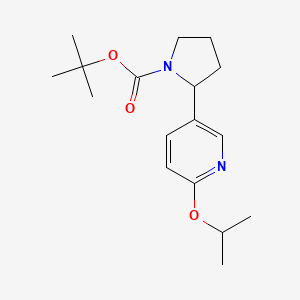
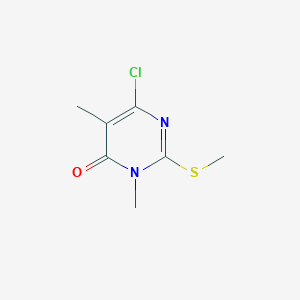


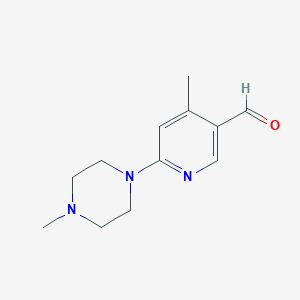



![5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11803037.png)
